molecular formula C13H17N5O B8455012 Ethanone,1-[4-(8-methylimidazo[1,5-a]pyrazin-3-yl)-1-piperazinyl]-

Ethanone,1-[4-(8-methylimidazo[1,5-a]pyrazin-3-yl)-1-piperazinyl]-

Cat. No. B8455012
M. Wt: 259.31 g/mol
InChI Key: QNDNJUZHKSBQNY-UHFFFAOYSA-N
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Patent
US08658794B2

Procedure details

To 8-methyl-3-(piperazin-1-yl)imidazo[1,5-a]pyrazine hydrochloride (0.359 mmol, 91 mg) and triethylamine (1.793 mmol, 0.250 ml) in dichloromethane (5 ml) was added acetic anhydride (0.538 mmol, 0.051 ml). After stirring at room temperature for 20 hours saturated aqueous sodium hydrogencarbonate solution was added and the mixture extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried (sodium sulfate), and concentrated in vacuo to give 24 mg of crude product. To the aqueous layer solid sodium chloride was added and the mixture extracted three times with dichloromethane/methanol (4/1). The combined organic layers were washed with brine, dried (sodium sulfate), and concentrated in vacuo to give an additional 47 mg of crude product. The combined crude samples were purified using column chromatography (silica gel; dichloromethane with gradient 0 to 10% methanol) to give 1-(4-(8-methylimidazo[1,5-a]pyrazin-3-yl)piperazin-1-yl)ethanone (56 mg).
Name
8-methyl-3-(piperazin-1-yl)imidazo[1,5-a]pyrazine hydrochloride
Quantity
91 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0.051 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[C:4]2[N:5]([C:9]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)=[N:10][CH:11]=2)[CH:6]=[CH:7][N:8]=1.C(N(CC)CC)C.[C:25](OC(=O)C)(=[O:27])[CH3:26].C(=O)([O-])O.[Na+].[Cl-].[Na+]>ClCCl>[CH3:2][C:3]1[C:4]2[N:5]([C:9]([N:12]3[CH2:17][CH2:16][N:15]([C:25](=[O:27])[CH3:26])[CH2:14][CH2:13]3)=[N:10][CH:11]=2)[CH:6]=[CH:7][N:8]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
8-methyl-3-(piperazin-1-yl)imidazo[1,5-a]pyrazine hydrochloride
Quantity
91 mg
Type
reactant
Smiles
Cl.CC=1C=2N(C=CN1)C(=NC2)N2CCNCC2
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.051 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 24 mg of crude product
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted three times with dichloromethane/methanol (4/1)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an additional 47 mg of crude product
CUSTOM
Type
CUSTOM
Details
The combined crude samples were purified

Outcomes

Product
Name
Type
product
Smiles
CC=1C=2N(C=CN1)C(=NC2)N2CCN(CC2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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